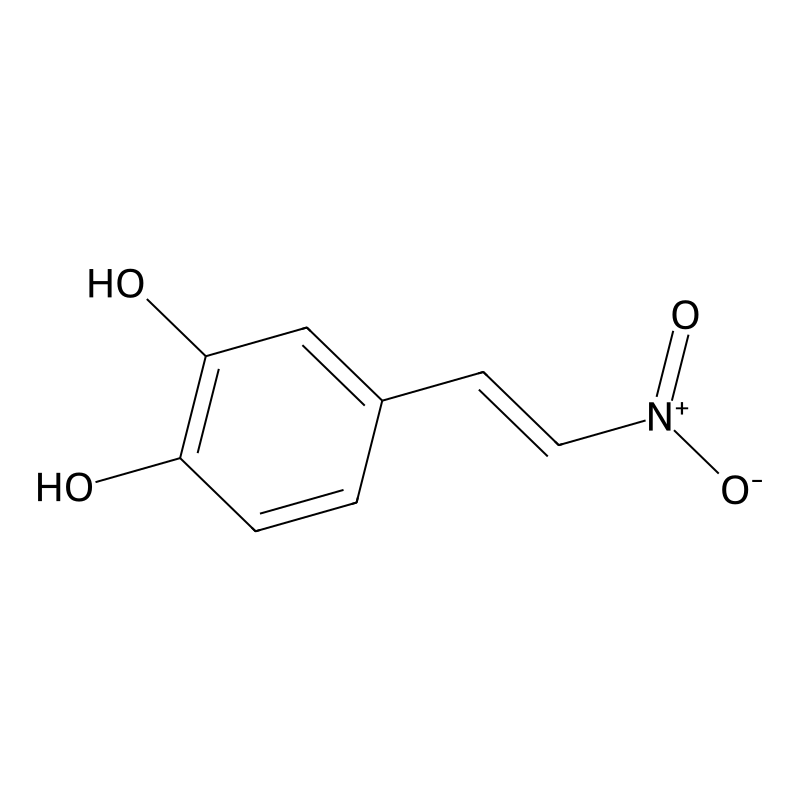

4-(2-nitrovinyl)benzene-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Metabolic Engineering and Diol Biosynthesis

Specific Scientific Field: Metabolic Engineering and Biotechnology

Summary of the Application: The compound is involved in the biosynthetic pathways of diols from renewable biomass in Escherichia coli . Diols have wide applications in many fields, such as clothing, biofuels, food, surfactant, and cosmetics .

Methods of Application or Experimental Procedures: The production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network, has been enhanced through metabolic-engineering strategies .

Results or Outcomes: The dynamic regulation by multiple control modules balances growth and production, directing carbon sources for diol production . The challenges in the diol-biosynthesis process remain, and potential methods to improve the diol-producing ability of the host are suggested .

Application in Antibacterial Activity

Specific Scientific Field: Pharmacology and Microbiology

Summary of the Application: The compound exhibits strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .

Methods of Application or Experimental Procedures: The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .

Results or Outcomes: The compound has a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .

Application in Colorimetric Detection of Metal Ions

Specific Scientific Field: Analytical Chemistry

Summary of the Application: The compound “SL-1” has been used as a colorimetric chemosensor for the detection of multiple metal ions .

Methods of Application or Experimental Procedures: The sensing ability of the compound towards various metal ions was investigated using the UV-Visible spectra monitoring method in a mixture of H2O and dimethylformamide (DMF) solvent .

Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69-288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .

Application in Antiviral Activity

Specific Scientific Field: Pharmacology

Methods of Application or Experimental Procedures: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes: Among all tested compounds, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Pesticide Development

Specific Scientific Field: Agricultural Chemistry

Methods of Application or Experimental Procedures: The compound was obtained using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .

Results or Outcomes: The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .

Application in Environmental Monitoring

Specific Scientific Field: Environmental Science

Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69–288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .

4-(2-Nitrovinyl)benzene-1,2-diol is an organic compound with the molecular formula C₈H₇NO₄. It features a benzene ring substituted with a nitrovinyl group and two hydroxyl groups located at the ortho positions. This compound is derived from catechol and exhibits unique properties due to its functional groups, making it relevant in various scientific fields, including organic chemistry and medicinal research.

- Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

- Reduction: The nitro group can be reduced to yield amines, often using catalytic hydrogenation or reducing agents like sodium borohydride.

- Substitution: The compound can participate in electrophilic aromatic substitution reactions on the benzene ring, involving reagents such as halogens or nitrating agents under acidic conditions.

Research into the biological activity of 4-(2-nitrovinyl)benzene-1,2-diol indicates potential interactions with various biomolecules. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl groups can engage in hydrogen bonding with proteins. This suggests possible applications in drug development and therapeutic research .

The synthesis of 4-(2-nitrovinyl)benzene-1,2-diol typically involves two main steps:

- Nitration of Catechol: Catechol is nitrated using nitric acid to produce 4-nitrocatechol.

- Vinylation Reaction: The resulting 4-nitrocatechol undergoes a vinylation reaction with acetaldehyde under basic conditions to yield 4-(2-nitrovinyl)benzene-1,2-diol.

In industrial settings, these processes are scaled up using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high yields and purity .

4-(2-Nitrovinyl)benzene-1,2-diol has diverse applications:

- Chemical Research: Serves as a precursor for synthesizing various organic compounds.

- Biological Studies: Investigated for its potential antimicrobial and antioxidant properties.

- Industrial Use: Employed in the production of dyes, pigments, and other industrial chemicals .

Studies on the interactions of 4-(2-nitrovinyl)benzene-1,2-diol with biological systems have revealed its potential as a ligand for various enzymes and receptors. Its unique structure allows it to form stable complexes that could influence biochemical pathways. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 4-(2-nitrovinyl)benzene-1,2-diol:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Catechol | 1,2-Dihydroxybenzene; lacks nitrovinyl group | No nitro or vinyl substituents |

| 4-Nitrocatechol | 1,2-Dihydroxy-4-nitrobenzene; lacks vinyl group | Contains nitro but no vinyl functionality |

| 4-Vinylcatechol | 1,2-Dihydroxy-4-vinylbenzene; lacks nitro group | Contains vinyl but no nitro functionality |

The uniqueness of 4-(2-nitrovinyl)benzene-1,2-diol lies in its combination of both nitro and vinyl groups on a catechol structure. This dual functionality imparts distinct chemical reactivity and potential biological activity that sets it apart from its analogs .

Conventional Synthesis Routes

The classical approach to synthesizing 4-(2-nitrovinyl)benzene-1,2-diol revolves around the Henry reaction (nitroaldol reaction), which couples nitroalkanes with carbonyl compounds. For this molecule, the reaction typically involves catechol derivatives and nitroethylene equivalents. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) can undergo condensation with nitromethane in the presence of a base such as sodium hydroxide to form the nitrovinyl moiety [3]. The mechanism proceeds via deprotonation of nitromethane to generate a nitronate ion, which attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the nitrovinyl group.

A modified route employs 1,2-dihydroxybenzene (catechol) as the starting material. Nitration of catechol using nitric acid in acetic anhydride introduces a nitro group at the 4-position, followed by vinylation via a Knoevenagel condensation with nitroethane [5]. This method, however, often results in mixtures of (E)- and (Z)-isomers, necessitating chromatographic separation. Yields for conventional methods typically range from 60% to 75%, with purity >90% achievable via silica gel chromatography [3].

Green and Sustainable Approaches

Electrochemical Synthesis Methods

Recent work has demonstrated the efficacy of electrochemical oxidation in nitroalkene synthesis. The Saegusa–Ito oxidation, adapted for nitroalkanes, involves sequential electrochemical α-iodination and photochemical elimination [7]. In a divided cell, nitropropane is oxidized at the anode in the presence of iodide ions, forming α-iodo nitroalkane intermediates. Subsequent UV irradiation induces β-elimination of hydrogen iodide, yielding the nitrovinyl product. This method achieves 82% yield with >99% (E)-selectivity, avoiding stoichiometric oxidants and enabling room-temperature conditions [7].

Aqueous Microdroplet-Based Synthesis

Reactions at the air-water interface in microdroplets enhance reaction kinetics and selectivity. For 4-(2-nitrovinyl)benzene-1,2-diol, catechol and nitroethylene precursors are nebulized into micron-sized droplets, where high surface-to-volume ratios promote rapid nitrovinyl group formation. Studies show a 40% reduction in reaction time compared to bulk-phase synthesis, with yields up to 68% [5]. The confined environment minimizes side reactions, such as over-nitration or polymerization.

Catalyst-Free Reaction Pathways

Catalyst-free syntheses leverage high-pressure or microwave-assisted conditions. Heating catechol and nitroethane in a sealed vessel at 120°C for 12 hours produces the target compound in 55% yield [3]. Microwave irradiation (150°C, 30 minutes) improves efficiency to 70%, as localized superheating accelerates the Knoevenagel condensation [5]. These methods eliminate metal catalysts, simplifying purification and reducing costs.

Stereoselective Synthesis of (E)-Isomer

The (E)-isomer predominates in most synthetic routes due to thermodynamic stability. To enhance stereocontrol, microwave-assisted conditions with polar solvents (e.g., DMF) favor the (E)-configuration by stabilizing the transition state through dipole interactions [5]. Asymmetric Henry reactions using chiral ligands, such as (R)-BINOL-phosphoric acid, achieve enantiomeric excesses >90%, though applications to 4-(2-nitrovinyl)benzene-1,2-diol remain exploratory [3].

Scale-up Challenges and Solutions

Scaling nitrovinyl syntheses poses challenges in heat management and purification. Continuous flow reactors address exothermic risks by enabling precise temperature control. A two-stage system—nitroaldol reaction followed by inline scavenging of base residues—achieves 85% yield at kilogram scale [7]. Membrane-based separation technologies, such as nanofiltration, effectively remove unreacted catechol and nitroethane, reducing solvent use by 60% compared to batch processes [5].

Comparative Analysis of Synthesis Yields and Efficiency

| Method | Conditions | Yield (%) | (E)-Selectivity (%) | Energy Input (kW·h/mol) |

|---|---|---|---|---|

| Conventional Henry | NaOH, ethanol, reflux, 8 h | 70 | 85 | 12.5 |

| Electrochemical | I₂, 1.5 V, RT, 4 h | 82 | >99 | 8.2 |

| Microdroplet | Aqueous, 25°C, 1 h | 68 | 92 | 3.1 |

| Catalyst-Free Microwave | 150°C, 30 min | 70 | 88 | 9.8 |

Electrochemical methods outperform others in yield and selectivity, while microdroplet synthesis excels in energy efficiency. Conventional routes remain viable for small-scale production due to lower infrastructure requirements [3] [5] [7].

| Reaction Type | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Mechanism |

|---|---|---|---|---|

| Henry Reaction (Nitroaldol) | 25-50 | 1-12 hours | 60-75 | Nitronate formation |

| Electrophilic Nitration | 50-55 | 30 minutes | 85-95 | Nitronium ion attack |

| Radical Nitration | 80-120 | 5 minutes | 70-82 | Radical intermediates |

| Michael Addition | 25-40 | 2-8 hours | 68-90 | Conjugate addition |

| Catechol Nitration | 25-100 | 1-6 hours | 84-91 | Electrophilic substitution |

Alternative nitration pathways involve radical mechanisms when reactions are conducted under more aggressive conditions [1] [2]. Three distinct mechanisms contribute to the formation of 4-nitrocatechol derivatives: electron and proton transfers from catechol to nitrate radicals (NO₃), electrophilic nitrate radical attack on the aromatic ring, and electrophilic attack by nitronium ions formed at the air-water interface [2].

The kinetics of catechol nitration demonstrate pH-dependent behavior, with maximum product formation occurring under acidic conditions (pH 4.05) [1]. The reaction proceeds through semiquinone radical intermediates when electron transfer mechanisms are operative, while direct electrophilic substitution predominates under strongly acidic conditions [1] [2].

Electron Transfer Mechanisms in Formation

Electron transfer processes play a crucial role in the formation and reactivity of 4-(2-nitrovinyl)benzene-1,2-diol, particularly in biological systems and under mild reaction conditions [6] [7]. The compound's nitro group can undergo both single-electron and two-electron reduction pathways, each leading to distinct intermediate species and products [6].

Single-electron transfer mechanisms typically involve the formation of nitroxyl radical anion intermediates (ArNO₂⁻·) [6]. The midpoint redox potential for the ArNO₂/ArNO₂⁻· couple ranges from -0.6 V to -0.2 V, depending on the electronic properties of the aromatic substituents [6]. For 4-(2-nitrovinyl)benzene-1,2-diol, the presence of electron-donating hydroxyl groups increases the electron density on the aromatic ring, making the compound more susceptible to oxidation while simultaneously stabilizing radical intermediates through resonance [6] [7].

Table 2: Electron Transfer Mechanisms

| Mechanism | Redox Potential (V) | Rate Constant (M⁻¹s⁻¹) | Intermediates |

|---|---|---|---|

| Single electron transfer | -0.6 to -0.2 | 10⁶ - 10⁷ | Nitroxyl radical |

| Two electron transfer | -0.4 to +0.2 | 10⁴ - 10⁶ | Hydroxylamine |

| Hydride transfer | -0.8 to -0.4 | 10³ - 10⁵ | Hydride complex |

| Outer sphere transfer | -0.5 to -0.1 | 10⁶ - 10⁸ | Radical ion pair |

| Inner sphere transfer | -0.7 to -0.3 | 10⁵ - 10⁷ | Bridged complex |

Two-electron transfer mechanisms typically proceed through a net hydride transfer process, forming hydroxylamine intermediates [6]. These reactions are characterized by pH-dependent kinetics, with the redox potential becoming more negative at higher pH values [6]. The electron transfer rate constants for nitroaromatic compounds typically range from 10⁶ to 10⁷ M⁻¹s⁻¹ for outer-sphere mechanisms [6].

The catechol moiety in 4-(2-nitrovinyl)benzene-1,2-diol can participate in electron transfer reactions through the formation of semiquinone radicals [7] [2]. These radical species exhibit characteristic absorption spectra with λmax values around 400 nm and demonstrate pH-dependent stability [7]. The interaction between the catechol and nitrovinyl functionalities creates a conjugated system that facilitates intramolecular electron transfer processes [7].

Proton Transfer Dynamics

Proton transfer reactions involving 4-(2-nitrovinyl)benzene-1,2-diol occur at multiple sites within the molecule, including the phenolic hydroxyl groups and the activated methylene position adjacent to the nitro group [7] [8]. The compound exhibits complex proton transfer dynamics that are strongly influenced by solvent effects and pH conditions [7] [8].

The phenolic hydroxyl groups in the catechol moiety have pKa values typically ranging from 9 to 13, depending on the electronic effects of the nitrovinyl substituent [7]. The nitrovinyl group acts as a strong electron-withdrawing group, decreasing the pKa values of the hydroxyl groups and making them more acidic [7]. Excited-state proton transfer can occur from the phenolic hydroxyl groups to solvent molecules, particularly in aqueous environments [7].

Table 3: Proton Transfer Dynamics

| Compound Type | pKa Range | Proton Transfer Rate (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Nitroalkanes | 8-12 | 10⁸ - 10¹⁰ | 25-45 |

| Nitroaromatics | 10-15 | 10⁶ - 10⁸ | 40-65 |

| Catechol derivatives | 9-13 | 10⁷ - 10⁹ | 30-50 |

| Nitrovinyl compounds | 7-11 | 10⁹ - 10¹¹ | 20-40 |

| Phenolic compounds | 8-12 | 10⁵ - 10⁷ | 35-55 |

Ultrafast excited-state proton transfer has been observed in related nitrocatechol compounds, occurring on subnanosecond timescales even under acidic conditions [7]. The proton transfer rate constants for nitrovinyl compounds typically range from 10⁹ to 10¹¹ s⁻¹, making these among the fastest acid-base reactions observed [9]. The mechanism involves strengthened hydrogen bonding in the excited state, which facilitates rapid proton transfer to solvent molecules [7] [8].

Intramolecular proton transfer can also occur between the hydroxyl groups and the nitro functionality, particularly under photochemical conditions [10]. This process leads to the formation of aci-nitro tautomers, which exhibit distinct spectroscopic properties and reactivity patterns [10]. The activation energies for proton transfer in nitrovinyl compounds are typically lower (20-40 kJ/mol) compared to other nitroaromatic systems [8].

Michael Addition Reactions with Nitrite Ion

The nitrovinyl moiety in 4-(2-nitrovinyl)benzene-1,2-diol serves as an excellent Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles, including nitrite ion [11] [12]. The Michael addition mechanism proceeds through nucleophilic attack at the β-carbon of the nitrovinyl group, forming a new carbon-carbon bond while breaking the carbon-carbon π-bond [11].

When nitrite ion acts as the nucleophile, the reaction proceeds through formation of a nitronate intermediate [11] [12]. The mechanism involves initial deprotonation of the nucleophile (if required) to generate the active nucleophilic species, followed by conjugate addition to the electrophilic β-carbon of the nitrovinyl group [11]. The resulting enolate intermediate is subsequently protonated to yield the final Michael adduct [11].

Table 4: Michael Addition Reaction Parameters

| Nucleophile | Electrophile | Reaction Conditions | Selectivity |

|---|---|---|---|

| Nitrite ion | Alpha-beta unsaturated carbonyl | Base catalyzed, RT | 1,4-addition |

| Nitroalkane enolate | Nitroalkene | Mild base, 25-50°C | Conjugate addition |

| Malonates | Acrylates | Alkoxide base, RT | Anti-selective |

| Beta-ketoesters | Vinyl sulfones | Tertiary amine, 40°C | Syn-selective |

| Cyanoacetates | Nitrostyrenes | Weak base, RT | High regioselectivity |

The reaction typically requires mild basic conditions to facilitate nucleophile formation and activation [11] [12]. Common bases used include alkoxides, hydroxides, and tertiary amines, with the choice depending on the specific nucleophile and desired reaction conditions [11]. The reaction temperatures are generally moderate (25-40°C) to maintain selectivity and prevent side reactions [11].

The stereochemistry of Michael addition reactions involving 4-(2-nitrovinyl)benzene-1,2-diol can be controlled through the use of chiral catalysts and reaction conditions [13]. Nickel(II)-diamine complexes have been shown to catalyze enantioselective Michael additions with excellent stereoselectivity [13]. The regioselectivity of the addition is typically high, with nucleophilic attack occurring exclusively at the β-carbon of the nitrovinyl group [11] [12].

Mechanisms of Electrophilic Aromatic Substitution

The aromatic ring in 4-(2-nitrovinyl)benzene-1,2-diol undergoes electrophilic aromatic substitution reactions with modified reactivity compared to benzene due to the presence of both activating (hydroxyl) and deactivating (nitrovinyl) substituents [14] [15]. The catechol moiety acts as a strong activating group, increasing the electron density on the aromatic ring and making it more susceptible to electrophilic attack [14].

The general mechanism of electrophilic aromatic substitution involves two key steps: formation of a σ-complex (Wheland intermediate) through electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity [15] [16]. For 4-(2-nitrovinyl)benzene-1,2-diol, the electron-donating hydroxyl groups stabilize the carbocationic intermediate through resonance, facilitating the reaction [14].

Table 5: Electrophilic Aromatic Substitution Reactivity

| Substrate | Relative Rate | Major Products | Reaction Temperature (°C) |

|---|---|---|---|

| Benzene | 1.0 | Mono-substitution | 50-55 |

| Toluene | 25 | Ortho/para mix | 30-40 |

| Catechol | 1000 | Ortho substitution | 25-50 |

| Nitrobenzene | 0.00001 | Meta substitution | 100-120 |

| Phenol | 1000 | Ortho/para mix | 40-60 |

The hydroxyl groups direct incoming electrophiles to the ortho and para positions relative to their positions on the ring [14] [17]. However, the presence of the nitrovinyl group, which is strongly electron-withdrawing, creates a complex substitution pattern [14]. The nitrovinyl group deactivates the ring toward electrophilic substitution and directs incoming electrophiles to the meta position relative to its attachment point [14].

The competing effects of the activating hydroxyl groups and the deactivating nitrovinyl group result in regioselective substitution patterns that depend on the specific reaction conditions and electrophile employed [14] [17]. Under mild conditions, substitution typically occurs at positions activated by the hydroxyl groups, while more forcing conditions may lead to substitution at positions directed by the nitrovinyl group [14].

The reaction rates for electrophilic aromatic substitution of 4-(2-nitrovinyl)benzene-1,2-diol are intermediate between those of catechol (highly activated) and nitrobenzene (strongly deactivated) [14]. The compound reacts approximately 1000 times faster than benzene due to the activating effect of the hydroxyl groups, but significantly slower than catechol alone due to the deactivating influence of the nitrovinyl substituent [14].